

2'-Hydroxy-5'-methyl-2-methoxychalcone synthesis and characterization

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-methyl-2-methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

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Part 1: Executive Summary

This technical guide details the synthesis, purification, and characterization of **2'-Hydroxy-5'-methyl-2-methoxychalcone** (CAS: 61313-39-1). This compound represents a specific subclass of chalcones where the A-ring possesses a 2'-hydroxyl group and a 5'-methyl substitution, while the B-ring carries a 2-methoxy group.

The presence of the 2'-hydroxyl group is structurally critical; it forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule in a planar conformation that significantly influences its spectral properties and biological reactivity. This guide provides a robust, self-validating protocol for researchers synthesizing this scaffold for potential anti-inflammatory, antioxidant, or oncology applications.

Part 2: Chemical Identity & Properties

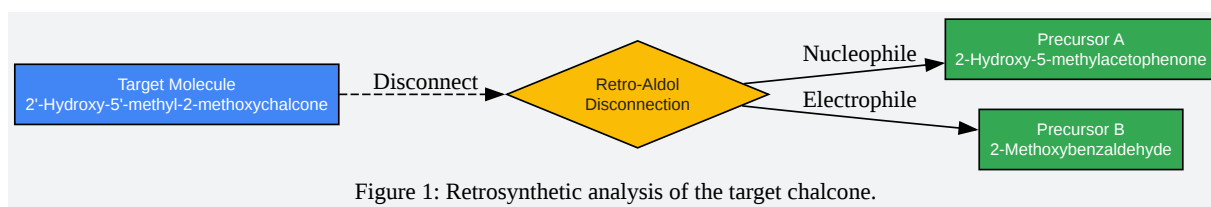
Parameter	Data
IUPAC Name	(2E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Common Name	2'-Hydroxy-5'-methyl-2-methoxychalcone
CAS Number	61313-39-1
Molecular Formula	C ₁₇ H ₁₆ O ₃
Molecular Weight	268.31 g/mol
Key Functional Groups	-unsaturated ketone (enone), Phenolic hydroxyl, Aryl ether
Predicted LogP	~4.2 (Lipophilic)

Part 3: Retrosynthetic Analysis

The most efficient route to **2'-Hydroxy-5'-methyl-2-methoxychalcone** is the Claisen-Schmidt condensation. This base-catalyzed aldol condensation involves the reaction of a substituted acetophenone with an aromatic aldehyde.

Strategic Disconnection:

- Nucleophile (Ring A): 2-Hydroxy-5-methylacetophenone.[1] The methyl group at the 5-position activates the ring slightly but does not sterically hinder the acetyl group.
- Electrophile (Ring B): 2-Methoxybenzaldehyde (o-Anisaldehyde). The ortho-methoxy group provides electron donation but can introduce steric twist in the final product.



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Part 4: Experimental Protocol

Materials & Reagents

- 2-Hydroxy-5-methylacetophenone (1.0 eq, 10 mmol, ~1.50 g)
- 2-Methoxybenzaldehyde (1.0 eq, 10 mmol, ~1.36 g)
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40-50% aq. solution or pellets)
- Ethanol (EtOH) (95% or absolute) as solvent
- Hydrochloric Acid (HCl) (1M) for neutralization

Synthesis Workflow

Step 1: Solubilization Dissolve 10 mmol of 2-Hydroxy-5-methylacetophenone and 10 mmol of 2-Methoxybenzaldehyde in 20 mL of Ethanol in a 100 mL round-bottom flask. Stir magnetically until a homogeneous solution is obtained.

Step 2: Base Catalysis Cool the solution to 0–5°C in an ice bath. Dropwise add 5 mL of 40% aqueous KOH (or NaOH) solution.

- **Expert Insight:** The reaction mixture will likely turn deep red/orange upon base addition. This color change indicates the formation of the phenolate anion and the delocalized enolate species.

Step 3: Reaction Allow the mixture to warm to room temperature (25°C) and stir for 24–48 hours.

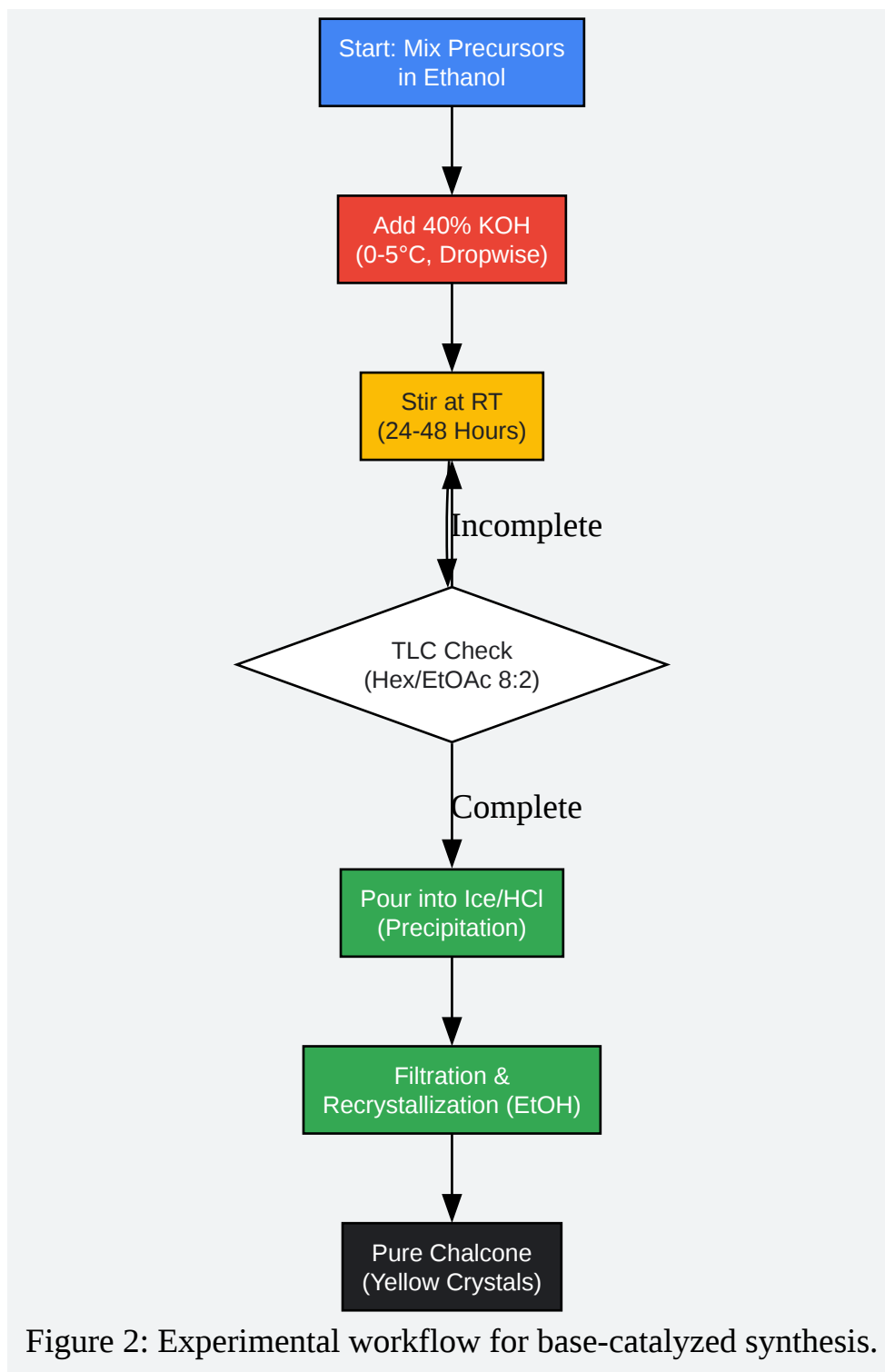
- **Monitoring:** Use Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 8:2). The product will appear as a distinct yellow spot, usually more non-polar (higher R_f) than the starting acetophenone due to the loss of the free phenolic nature (intramolecular H-bond).

Step 4: Work-up Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 1M HCl.

- Why: Acidification protonates the phenolate, regenerating the neutral 2'-hydroxyl group and precipitating the chalcone as a yellow solid.

Step 5: Purification Filter the crude yellow solid. Recrystallize from hot Ethanol or Methanol.[2]

- Target Purity: Recrystallization is essential to remove unreacted aldehyde. The final product should be bright yellow needles.



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Part 5: Reaction Mechanism

The reaction proceeds via an Aldol Condensation followed by E1cB elimination.

- Enolate Formation: The base abstracts a proton from the -carbon of the acetophenone.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of the 2-methoxybenzaldehyde.
- Dehydration: The resulting -hydroxy ketone undergoes dehydration (loss of water) to form the -unsaturated system. The driving force is the formation of the conjugated system extending across both aromatic rings.

Critical Structural Feature: The 2'-hydroxyl group forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen. This "locking" effect stabilizes the trans (

) isomer and significantly shifts the NMR signal of the hydroxyl proton downfield.

Part 6: Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

¹H NMR Spectroscopy (CDCl₃, 300/400 MHz)

The proton NMR provides the definitive proof of structure.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling (Hz)	Mechanistic Explanation
2'-OH	12.60 – 12.90	Singlet	-	Diagnostic Peak. Highly deshielded due to strong intramolecular H-bonding with C=O.
H- (Vinyl)	8.00 – 8.15	Doublet	15.5 – 16.0	Trans-alkene geometry. Deshielded by resonance with C=O.
H- (Vinyl)	7.60 – 7.70	Doublet	15.5 – 16.0	Trans-alkene geometry.
H-6' (Ring A)	7.60 – 7.75	Singlet/Doublet	~2.0 (meta)	Ortho to C=O, deshielded by anisotropy.
H-3', H-4'	6.80 – 7.30	Multiplets	-	Aromatic protons of Ring A.
Ring B Protons	6.90 – 7.50	Multiplets	-	Aromatic protons of Ring B.
2-OCH ₃	3.85 – 3.95	Singlet	-	Characteristic methoxy peak.
5'-CH ₃	2.30 – 2.35	Singlet	-	Methyl group on Ring A.

Infrared Spectroscopy (IR)

- (OH): A broad, weak band around 3000–2500 cm^{-1} (often buried) due to chelation, unlike the sharp free OH peak at 3600 cm^{-1} .
- (C=O): 1630–1640 cm^{-1} . The carbonyl frequency is lowered (red-shifted) from the typical 1680 cm^{-1} due to conjugation and the intramolecular hydrogen bond.
- (C=C): 1580–1600 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion:

at m/z 268.
- Fragmentation: Loss of methoxy radical (

) or cleavage at the carbonyl.

Part 7: Potential Applications in Drug Development

Researchers investigating this scaffold typically focus on the following bioactivities, driven by the electrophilic nature of the enone linker (Michael acceptor):

- Anti-inflammatory: Inhibition of the NF-

B pathway. The Michael acceptor moiety can covalently modify cysteine residues on signaling proteins.
- Antioxidant: The phenolic hydroxyl group provides radical scavenging capability.
- Oncology: Chalcones are known to induce apoptosis in various cancer cell lines by interfering with microtubule polymerization or inhibiting specific kinases.

Part 8: References

- Mamedov, I. G., & Mamedov, E. I. (2022).[\[1\]](#)[\[3\]](#) Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computational methods. *Indian Journal of Chemistry*, 61(9), 961-967.

- PubChem. (n.d.). **2'-Hydroxy-5'-methyl-2-methoxychalcone** (CID 5736177). National Center for Biotechnology Information.
- BenchChem. (2025).[4] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. BenchChem Technical Guides.
- Susanti, E. V. H., et al. (2014).[5] Syntheses And Antioxidant Activities Of Some Hydroxy Dimethoxy Chalcone Derivatives. Indonesian Journal of Pharmacy, 25, 17–24.[5]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scitepress.org [scitepress.org]
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